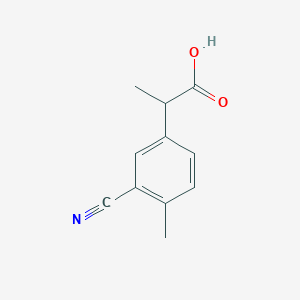

2-(3-Cyano-4-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(3-cyano-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9(5-10(7)6-12)8(2)11(13)14/h3-5,8H,1-2H3,(H,13,14) |

InChI Key |

HXZKNRVIZDSXRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 3 Cyano 4 Methylphenyl Propanoic Acid

Established Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-methylphenyl)propanoic acid is not commonly detailed in standard literature, but its structure lends itself to established synthetic paradigms used for analogous 2-arylpropanoic acids. These routes typically involve the sequential construction of the substituted aromatic core followed by the elaboration of the propanoic acid side chain.

Multi-step Synthesis Strategies, including functional group introduction and specific catalysts

A plausible and common multi-step synthesis strategy would begin with a readily available starting material like p-xylene. The pathway would involve the following key transformations:

Halogenation: Introduction of a halogen, typically bromine, onto the aromatic ring. This is an electrophilic aromatic substitution reaction.

Cyanation: Replacement of the halogen with a cyano (-CN) group. This can be achieved through reactions like the Rosenmund-von Braun reaction using copper(I) cyanide.

Introduction of the Propanoic Acid Moiety: This is the most critical and variable part of the synthesis. Several well-established methods exist:

From a Benzyl (B1604629) Halide: A common route for similar compounds like 2-(4-methylphenyl)propionic acid starts with the chlorination of the starting material (e.g., p-xylene) to form a benzyl chloride derivative. google.com This is followed by a nitrilation step to form a benzyl cyanide, which then undergoes methylation at the α-carbon and subsequent hydrolysis to yield the final propanoic acid. google.com

Friedel-Crafts Acylation: An alternative approach involves the Friedel-Crafts acylation of the substituted benzene (B151609) ring (4-methyl-3-cyanotoluene) with a propionyl halide (e.g., propanoyl chloride) or propanoic anhydride. patsnap.com This forms a propiophenone (B1677668) intermediate, which can then be converted to the target acid through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis. Lewis acids like anhydrous aluminum chloride are typically used as catalysts for the acylation step. patsnap.com

Carbonylation: A more modern and efficient method involves the palladium-catalyzed carbonylation of a corresponding alcohol or halide. google.com For instance, 1-(3-cyano-4-methylphenyl)ethanol could be carbonylated in the presence of a catalyst like PdCl₂(PPh₃)₂ and carbon monoxide to directly form the propanoic acid. google.com

The choice of catalysts is crucial for each step's success. Lewis acids (e.g., AlCl₃, FeCl₃) are standard for Friedel-Crafts reactions, while palladium complexes are essential for carbonylation and cross-coupling reactions. patsnap.comgoogle.com Base catalysts such as sodium hydroxide (B78521) or potassium carbonate are used for hydrolysis and methylation steps. google.com

A hypothetical multi-step pathway is outlined below:

Table 1: Hypothetical Multi-step Synthesis Pathway| Step | Reaction | Key Reagents & Catalysts | Intermediate Product |

|---|---|---|---|

| 1 | Bromination | Br₂, FeBr₃ | 2-Bromo-4-methylbenzonitrile |

| 2 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | 1-(3-Cyano-4-methylphenyl)propan-1-one |

| 3 | Reduction | NaBH₄ | 1-(3-Cyano-4-methylphenyl)propan-1-ol |

| 4 | Halogenation | PBr₃ or SOCl₂ | 1-(1-Bromoethyl)-3-cyano-4-methylbenzene |

Optimization of Reaction Parameters: Solvents, Temperature, and Reaction Times

Optimizing reaction parameters is essential to maximize yield, minimize byproducts, and ensure process safety. For each step in the synthesis of this compound, careful control of conditions is necessary.

Solvents: The choice of solvent depends on the reaction type. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are common for Friedel-Crafts acylation. Polar aprotic solvents such as DMF or DMSO may be used for cyanation reactions. Hydrolysis steps are typically conducted in aqueous solutions or alcohol-water mixtures. orgsyn.org

Temperature: Reaction temperatures can vary significantly. Friedel-Crafts reactions are often performed at low temperatures (0-5 °C) to control selectivity and prevent side reactions, while hydrolysis of the nitrile intermediate typically requires heating at reflux (around 100-130°C) for several hours to ensure complete conversion. orgsyn.orgresearchgate.net

Reaction Times: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time. orgsyn.org For instance, the hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid can be completed in approximately 4.5 hours at reflux, with progress monitored periodically to ensure over 99% conversion to the acid. orgsyn.org

The table below illustrates typical parameter ranges for key reaction types applicable to this synthesis.

Table 2: Typical Reaction Parameter Optimization

| Reaction Type | Typical Solvents | Temperature Range | Typical Reaction Time |

|---|---|---|---|

| Friedel-Crafts Acylation | Dichloromethane, Nitrobenzene | 0 °C to room temp. | 2-8 hours |

| Nitrile Hydrolysis | Aqueous NaOH/H₂SO₄, Ethylene Glycol | 100-160 °C (Reflux) | 4-24 hours |

| Palladium-catalyzed Carbonylation | Methanol, THF | 80-120 °C | 6-12 hours |

Industrial Scale-Up Considerations and Process Efficiency

Transitioning a synthesis from the laboratory to an industrial scale introduces challenges related to cost, safety, waste management, and process robustness. For a compound like this compound, the principles applied to the large-scale synthesis of ibuprofen (B1674241) are highly relevant.

Process Efficiency & Atom Economy: The original six-step synthesis for ibuprofen had a poor atom economy of less than 40%. chemistryforsustainability.org A newer, greener three-step process developed by the BHC company increased the atom economy to around 80% (up to 99% with recovered reagents), significantly reducing waste. chemistryforsustainability.orgijsrch.com A similar goal would be paramount for the industrial synthesis of the target compound, favoring routes with fewer steps and higher yields.

Catalyst Recovery and Reuse: On an industrial scale, the cost and environmental impact of catalysts are significant. The BHC ibuprofen process famously uses anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which can be recovered and reused with over 99% efficiency. chemistryforsustainability.orgprezi.com For the synthesis of this compound, selecting a route that employs recyclable catalysts, such as heterogeneous palladium catalysts for carbonylation, would be economically and environmentally advantageous.

Waste Reduction: The traditional synthesis of profens often generated large amounts of aqueous salt waste. chemistryforsustainability.org Modern industrial processes aim to minimize such waste streams. Choosing a synthetic route that avoids stoichiometric reagents in favor of catalytic ones is a key strategy for waste reduction. prezi.com

Advanced Synthesis Techniques and Innovations

To improve the efficiency and environmental footprint of synthesizing complex molecules like this compound, modern techniques are being increasingly adopted.

Ultrasound-Assisted Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, can offer significant advantages over conventional methods. The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates.

In the synthesis of derivatives of 2-arylpropanoic acids, ultrasound has been shown to significantly improve yields and reduce reaction times. For example, a study on the synthesis of 1,2,4-triazole (B32235) derivatives of 2-(4-isobutylphenyl)propanoic acid (ibuprofen) found that using an ultrasound-assisted protocol increased yields from 60-75% (conventional method) to 75-89%. mdpi.comnih.gov Crucially, the reaction time was reduced from 16-26 hours to just 40-80 minutes. mdpi.com This technique could be applied to various steps in the synthesis of this compound, such as the hydrolysis or coupling reactions, to enhance efficiency. mdpi.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 16-26 hours | 40-80 minutes |

| Product Yield | 60-75% | 75-89% |

| Energy Input | Prolonged heating | Short bursts of high energy |

| Process Conditions | Often requires higher bulk temperatures | Can operate at lower bulk temperatures (e.g., 45-55 °C) |

Data based on the synthesis of ibuprofen derivatives. mdpi.com

Green Chemistry Approaches in Synthetic Design

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. ijsrch.com The industrial synthesis of ibuprofen is a landmark example of green chemistry in practice. weebly.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with safer alternatives such as acetonitrile (B52724), ethanol, or even water. scielo.br Some modern approaches focus on solvent-free reactions, which further reduces environmental impact. nih.gov

Catalytic Reactions: Employing catalytic reagents instead of stoichiometric ones minimizes waste. The use of recoverable and reusable catalysts, like the anhydrous HF in the BHC ibuprofen process or heterogeneous catalysts, is a core principle. prezi.comnih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. For instance, lipases have been used for the enantioselective esterification of (R,S)-ibuprofen to obtain the more active (S)-enantiomer, demonstrating a green approach to producing chiral drugs. viamedica.pl This could be a valuable strategy if an enantiomerically pure form of this compound were desired.

Tandem Reactions: Designing reaction sequences where multiple steps occur in a single pot without isolating intermediates can save time, resources, and reduce waste. nih.gov A tandem oxidation process, for example, could allow for the synthesis to start from an alcohol, which is oxidized in-situ to an aldehyde that then undergoes further reactions. nih.gov

By integrating these established and advanced methodologies, a robust, efficient, and environmentally conscious synthesis for this compound can be strategically designed.

Chemical Transformations and Derivative Synthesis

Functionalization at the Propanoic Acid Moiety

The carboxylic acid group of this compound is a prime target for functionalization, allowing for the synthesis of esters, amides, and alcohols, each with potentially distinct physicochemical and biological properties.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. chemguide.co.uk The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule. ceon.rsresearchgate.net Alternatively, milder conditions can be employed, such as using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org

| Reagent/Catalyst | Alcohol | Product |

| H₂SO₄ (catalytic) | Methanol | Methyl 2-(3-cyano-4-methylphenyl)propanoate |

| HCl (catalytic) | Ethanol | Ethyl 2-(3-cyano-4-methylphenyl)propanoate |

| DCC | Isopropanol | Isopropyl 2-(3-cyano-4-methylphenyl)propanoate |

| o-NosylOXY | Benzyl alcohol | Benzyl 2-(3-cyano-4-methylphenyl)propanoate |

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation is often facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine. organic-chemistry.org Direct condensation of the carboxylic acid and amine can also be achieved using coupling reagents such as HBTU, or titanium tetrachloride (TiCl₄) in pyridine. nih.govmasterorganicchemistry.com Another method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid. researchgate.net The formation of an ammonium (B1175870) salt by reacting the carboxylic acid with ammonium carbonate, followed by heating to induce dehydration, is another viable route to the primary amide. libretexts.org

| Activating/Coupling Reagent | Amine | Product |

| SOCl₂ then NH₃ | Ammonia | 2-(3-Cyano-4-methylphenyl)propanamide |

| HBTU | Methylamine | N-Methyl-2-(3-cyano-4-methylphenyl)propanamide |

| TiCl₄ | Aniline | N-Phenyl-2-(3-cyano-4-methylphenyl)propanamide |

| (NH₄)₂CO₃, heat | Ammonia | 2-(3-Cyano-4-methylphenyl)propanamide |

Reduction to Alcohol: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(3-cyano-4-methylphenyl)propan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(3-Cyano-4-methylphenyl)propan-1-ol |

Modifications of the Cyano-Methylphenyl Core

The aromatic core of the molecule offers several avenues for modification, including reactions of the cyano and methyl groups, as well as substitution on the phenyl ring itself.

Reactions of the Cyano Group: The cyano group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comchemistrysteps.com For instance, heating with aqueous acid (e.g., HCl) will convert the cyano group to a carboxylic acid, yielding 2-(4-methyl-3-carboxyphenyl)propanoic acid. libretexts.org Partial hydrolysis to an amide, forming 2-(3-carbamoyl-4-methylphenyl)propanoic acid, can also be achieved under controlled conditions. google.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like Raney nickel. researchgate.netorganic-chemistry.orgwikipedia.org This would produce 2-(3-(aminomethyl)-4-methylphenyl)propanoic acid.

| Reagent | Product |

| H₃O⁺, heat | 2-(4-Methyl-3-carboxyphenyl)propanoic acid |

| H₂O, H₂SO₄ (conc.), heat | 2-(3-Carbamoyl-4-methylphenyl)propanoic acid |

| LiAlH₄ then H₂O | 2-(3-(Aminomethyl)-4-methylphenyl)propanoic acid |

| H₂, Raney Nickel | 2-(3-(Aminomethyl)-4-methylphenyl)propanoic acid |

Modification of the Methyl Group: The methyl group attached to the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemspider.com This reaction would yield 2-(3-cyano-4-carboxyphenyl)propanoic acid.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Heat, aqueous base | 2-(3-Cyano-4-carboxyphenyl)propanoic acid |

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. masterorganicchemistry.comyoutube.comyoutube.comleah4sci.comlibretexts.org The positions of substitution will be directed by the existing cyano and alkylpropanoic acid groups. The alkylpropanoic acid group is generally an ortho-, para-director, while the cyano group is a meta-director. The interplay of these directing effects will influence the regioselectivity of the substitution.

| Reagent | Reaction Type | Potential Product(s) |

| HNO₃, H₂SO₄ | Nitration | Isomers of 2-(3-Cyano-4-methyl-nitrophenyl)propanoic acid |

| Br₂, FeBr₃ | Bromination | Isomers of 2-(Bromo-3-cyano-4-methylphenyl)propanoic acid |

| SO₃, H₂SO₄ | Sulfonation | Isomers of 2-(3-Cyano-4-methyl-sulfophenyl)propanoic acid |

Preparation of Analogs for Structure-Activity Relationship Studies

The synthesis of various analogs of this compound is crucial for conducting SAR studies to identify the key structural features responsible for its biological activity. nih.gov These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its efficacy and selectivity. nih.gov

Modification of the Propanoic Acid Moiety: The carboxylic acid is often a key pharmacophoric element. nih.gov Replacing it with bioisosteres can modulate the compound's physicochemical properties, such as acidity and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. hyphadiscovery.comresearcher.lifedrughunter.comnih.gov

| Bioisosteric Replacement | Rationale |

| Tetrazole | Mimics the acidity and hydrogen bonding capabilities of a carboxylic acid. drughunter.com |

| Hydroxamic acid | Can act as a metal-chelating group and has a different pKa. nih.gov |

| Acylsulfonamide | An acidic, non-hydrolyzable mimic of the carboxylic acid group. nih.gov |

| Isoxazolol | An acidic heterocycle that can serve as a carboxylic acid surrogate. hyphadiscovery.com |

Modification of the Phenyl Ring Substituents: The nature and position of substituents on the aromatic ring can significantly influence the molecule's interaction with its biological target. nih.govorientjchem.org Analogs can be prepared by replacing the cyano and methyl groups with other functionalities to probe the electronic and steric requirements for activity.

| R¹ (Position 3) | R² (Position 4) | Rationale for Modification |

| -NO₂ | -CH₃ | Investigate the effect of a strong electron-withdrawing group. |

| -NH₂ | -CH₃ | Explore the impact of an electron-donating group. |

| -CN | -Cl | Assess the effect of a halogen with different electronic and steric properties. |

| -CN | -OCH₃ | Examine the influence of an electron-donating methoxy (B1213986) group. |

| -Br | -CH₃ | Study the role of a different halogen at the cyano position. |

Modification of the Propanoic Acid Chain: Altering the length and substitution of the propanoic acid side chain can provide insights into the optimal spatial arrangement for binding to the target.

| Modification | Rationale |

| Acetic acid analog | Shortening the alkyl chain. |

| Butanoic acid analog | Lengthening the alkyl chain. |

| α-Ethyl analog | Increasing steric bulk at the α-position. |

By systematically synthesizing and evaluating these and other analogs, a comprehensive SAR profile for this compound can be established, guiding the design of more potent and selective compounds.

Molecular Structure, Conformational Analysis, and Chirality of 2 3 Cyano 4 Methylphenyl Propanoic Acid

Stereochemical Considerations and Enantiomeric Forms

The molecular structure of 2-(3-Cyano-4-methylphenyl)propanoic acid contains a chiral center, a fundamental feature that gives rise to stereoisomerism. The carbon atom at the second position of the propanoic acid chain (C2) is bonded to four distinct groups, rendering it a stereocenter. libretexts.org This structural characteristic means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomeric forms: (R)-2-(3-Cyano-4-methylphenyl)propanoic acid and (S)-2-(3-Cyano-4-methylphenyl)propanoic acid.

Enantiomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. They typically exhibit identical physical properties, such as melting point and solubility in achiral solvents, but rotate plane-polarized light in equal but opposite directions. Crucially, their interactions with other chiral molecules, including biological receptors and enzymes, can differ significantly.

| Property | Description |

| Chiral Center | Carbon-2 (C2) of the propanoic acid moiety |

| Attached Groups | 1. Hydrogen atom (-H) |

| 2. Methyl group (-CH3) | |

| 3. Carboxylic acid group (-COOH) | |

| 4. 3-Cyano-4-methylphenyl group | |

| Resulting Forms | (R)-enantiomer and (S)-enantiomer |

| Relationship | Non-superimposable mirror images |

Conformational Landscape Analysis via Spectroscopic and Computational Methods

The study of this landscape is typically achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution and the rotational barriers between different conformers. Infrared (IR) spectroscopy helps identify the characteristic vibrational modes of the functional groups (cyano, carboxylic acid), which can be sensitive to conformational changes.

Computational Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of the molecule. These calculations can identify low-energy, stable conformers and the transition states that separate them. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformations.

| Method | Type of Information Provided |

| NMR Spectroscopy | Provides data on the average molecular conformation in solution and dynamic processes like bond rotation. |

| IR Spectroscopy | Identifies functional groups and can indicate changes in conformation through shifts in vibrational frequencies. |

| Computational Modeling (e.g., DFT) | Calculates the energies of different conformers to predict the most stable shapes and the energy barriers for interconversion. |

Influence of Molecular Conformation on Ligand-Target Interactions

The specific conformation and configuration of a molecule are paramount in determining how it interacts with biological targets, such as enzymes or receptors. This principle, often described as a "lock and key" or "induced fit" model, relies on precise geometric and electronic complementarity between the ligand (the molecule) and the target's binding site.

For this compound, the spatial orientation of the cyano group, the methyl group on the phenyl ring, and the carboxylic acid function is critical. Molecular docking studies on analogous propanoic acid derivatives have shown that functional groups like the carboxylic acid can form key interactions (e.g., hydrogen bonds) with amino acid residues in a target's active site. nih.gov

The chirality of the molecule is particularly important. Biological systems are inherently chiral, and thus, the binding affinity of the (R)- and (S)-enantiomers to a specific receptor can vary dramatically. One enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all. researchgate.net The specific conformation adopted by each enantiomer dictates how effectively its functional groups can be positioned to engage in favorable interactions within the binding pocket. Therefore, understanding the conformational preferences of each enantiomer is a critical step in rational drug design and in explaining the molecule's pharmacological profile. nih.gov

Computational Chemistry and in Silico Modeling of 2 3 Cyano 4 Methylphenyl Propanoic Acid

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. A literature search did not yield any studies that have performed molecular docking simulations specifically with 2-(3-Cyano-4-methylphenyl)propanoic acid to investigate its interactions with any protein targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide insight into the conformational stability of a ligand-protein complex and the dynamics of their binding. No published research was identified that has conducted molecular dynamics simulations on this compound, either alone or in complex with a biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can determine properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are important for predicting a molecule's chemical behavior. There are currently no available studies detailing quantum chemical calculations performed on this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling (Computational)

Computational ADME prediction models are used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. These in silico tools assess parameters like solubility, permeability, metabolic stability, and potential for acting as a substrate or inhibitor of key enzymes or transporters. A search for in silico ADME or pharmacokinetic modeling studies specifically for this compound did not return any results. While general predictive models exist, no specific data sets or results for this compound have been published.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target. Ligand-based drug design uses the knowledge of known active molecules to identify others with similar properties that might also be active. No studies were found that have used this compound as a query molecule in virtual screening or as a basis for ligand-based drug design approaches.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

¹H NMR Spectroscopy would provide detailed information about the proton environments in the molecule. The expected spectrum of "2-(3-Cyano-4-methylphenyl)propanoic acid" would exhibit distinct signals corresponding to the aromatic protons, the methine proton of the propanoic acid moiety, the methyl group attached to the phenyl ring, and the methyl group of the propanoic acid moiety. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons would likely appear as complex multiplets in the downfield region of the spectrum, while the aliphatic protons would be found in the upfield region.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the cyano carbon, the aromatic carbons, and the aliphatic carbons would be characteristic of their respective chemical environments.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet | 1H | -COOH |

| 7.8-8.2 | Multiplet | 3H | Aromatic CH |

| ~3.8 | Quartet | 1H | -CH(CH₃)COOH |

| ~2.5 | Singlet | 3H | Ar-CH₃ |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~175 | -COOH |

| ~140-145 | Aromatic C-CH₃ |

| ~130-135 | Aromatic CH |

| ~118 | -CN |

| ~110-115 | Aromatic C-CN |

| ~45 | -CH(CH₃)COOH |

| ~20 | Ar-CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of "this compound." This precise mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₁NO₂).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would allow for the gentle ionization of the molecule, typically forming the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ ion in positive ion mode. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight. Further fragmentation of the molecular ion (MS/MS) would yield characteristic product ions, providing valuable structural information. For carboxylic acids, common fragmentation patterns include the loss of H₂O, CO, and the entire carboxyl group. libretexts.orgdocbrown.info

Hypothetical Mass Spectrometry Data Table

| m/z (Positive Mode) | Assignment |

|---|---|

| 190.0817 | [M+H]⁺ |

| 172.0711 | [M+H - H₂O]⁺ |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the carbonyl C=O stretch (a strong, sharp band around 1700 cm⁻¹), the cyano C≡N stretch (a sharp band around 2230 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. docbrown.info The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) would serve as a "vibrational fingerprint" for the compound.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2230 | Sharp, Medium | C≡N stretch (Nitrile) |

| ~1700 | Sharp, Strong | C=O stretch (Carboxylic acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

X-ray Crystallography for Solid-State Structure Determination (if available for compound or analogs)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the compound's physical properties and packing in the crystal lattice. No published crystal structure for this specific compound was found.

Advanced Chromatographic Methods for Purity Assessment and Characterization of Impurities (e.g., HPLC, SFC, GC, TLC, HPTLC)

Chromatographic techniques are essential for determining the purity of a compound and for separating and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. pensoft.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or trifluoroacetic acid), would be developed. The purity would be determined by the area percentage of the main peak in the chromatogram.

Other Chromatographic Techniques such as Gas Chromatography (GC) could potentially be used after derivatization of the carboxylic acid to a more volatile ester. Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) would be useful for rapid purity checks and for monitoring the progress of reactions.

Elemental Microanalysis for Composition Verification

Elemental microanalysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₁NO₂). A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition for C₁₁H₁₁NO₂

| Element | Percentage |

|---|---|

| Carbon (C) | 69.83% |

| Hydrogen (H) | 5.86% |

Thermodynamic Studies Relevant to Solubility and Mixture Properties

Thermodynamic studies are important for understanding the solubility and behavior of the compound in different solvents. dnu.dp.ua The solubility of "this compound" would be determined in various solvents at different temperatures. From this data, thermodynamic parameters such as the enthalpy and entropy of dissolution can be calculated using the van't Hoff equation. These parameters provide insight into the intermolecular forces between the solute and the solvent.

Future Directions and Emerging Research Avenues for 2 3 Cyano 4 Methylphenyl Propanoic Acid

Exploration of Novel Biological Targets and Potential Therapeutic Areas

While initial studies have hinted at the potential of propanoic acid derivatives in areas like cancer and inflammation, a vast landscape of biological targets remains to be explored for 2-(3-Cyano-4-methylphenyl)propanoic acid. Future investigations will likely focus on identifying and validating novel molecular targets to broaden its therapeutic applications.

Detailed research into related compounds, such as 2-(3-benzoylphenyl)propanoic acid derivatives, has revealed dual-mechanism drugs with both anti-inflammatory and anticancer properties. nih.gov These derivatives have been shown to inhibit cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), both of which are crucial targets in cancer and inflammatory diseases. nih.gov Similarly, other propanoic acid derivatives have been investigated as potent and selective EP3 receptor antagonists. nih.gov

Given these precedents, future research on this compound could explore its potential to modulate similar pathways. High-throughput screening and molecular docking studies could identify interactions with a wide array of enzymes, receptors, and signaling proteins. Potential therapeutic areas for exploration, based on the activities of analogous structures, could include neurodegenerative diseases, metabolic disorders, and autoimmune conditions. The unique combination of the cyano and methylphenyl groups may confer novel selectivity and potency for previously unconsidered biological targets.

Potential Research Areas for Novel Biological Targets:

| Therapeutic Area | Potential Molecular Targets | Rationale based on Analogous Compounds |

| Oncology | Tyrosine kinases, Histone deacetylases (HDACs), Sirtuins (e.g., SIRT2), Epidermal Growth Factor Receptor (EGFR) | Derivatives of similar scaffolds have shown antiproliferative activity against various cancer cell lines, including drug-resistant strains. mdpi.com |

| Inflammation & Autoimmune Diseases | Cyclooxygenases (COX-1/COX-2), Lipoxygenases, Prostaglandin E receptors | Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Monoamine oxidase (MAO) | The structural features may allow for penetration of the blood-brain barrier and interaction with key enzymes in neurodegenerative pathways. |

| Metabolic Disorders | Peroxisome proliferator-activated receptors (PPARs), Dipeptidyl peptidase-4 (DPP-4) | Modulation of these targets by small molecules is a key strategy in managing metabolic diseases like type 2 diabetes. |

Integration with Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new chemical entities based on the this compound scaffold. nih.govnih.gov These computational tools can significantly accelerate the identification of novel drug candidates with optimized properties, reducing both the time and cost of development. nih.govnih.gov

AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. mdpi.com For this compound, these models can be used to:

Predict Biological Activity: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can predict the biological activity of novel derivatives against various targets. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized for specific properties like high potency and low toxicity. nih.gov

Toxicity Prediction: AI tools can predict the potential toxicity of new derivatives early in the discovery process, helping to prioritize compounds with a higher likelihood of success. nih.govcrimsonpublishers.com

Drug Repurposing: By analyzing vast biological and chemical datasets, AI can identify potential new therapeutic uses for this compound and its existing derivatives. nih.gov

Applications of AI/ML in the Development of this compound Derivatives:

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. | Rapid identification of promising lead compounds for further experimental validation. |

| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. | Creation of innovative drug candidates with enhanced efficacy and safety profiles. nih.gov |

| Predictive ADMET Modeling | Algorithms that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. | Early deselection of compounds with poor pharmacokinetic or toxicological profiles. |

| Personalized Medicine | AI can analyze patient data to predict individual responses to drugs, potentially tailoring treatments based on derivatives of this compound. crimsonpublishers.com | Development of more effective and personalized therapies. |

Investigation of Metabolites and Their Biological Relevance (excluding clinical)

Understanding the metabolic fate of this compound is crucial for a comprehensive understanding of its biological activity. While direct studies on the metabolism of this specific compound are not yet available, research on similar molecules provides a framework for predicting its metabolic pathways. For instance, studies on other propanoic acid derivatives have identified key metabolic transformations. nih.gov

Future non-clinical research in this area will likely involve in vitro studies using liver microsomes and hepatocytes from various species to identify the major metabolites. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating the structures of these metabolites.

Potential metabolic pathways for this compound could include:

Oxidation: Hydroxylation of the aromatic ring or the methyl group.

Hydrolysis: Conversion of the cyano group to a carboxylic acid or an amide.

Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any hydroxylated metabolites.

Once identified, these metabolites will be synthesized and evaluated for their own biological activity and potential toxicity. A metabolite may be more active, less active, or have a different activity profile than the parent compound. Understanding the biological relevance of these metabolites is a critical step in the preclinical development of any new therapeutic agent.

Green Chemistry Approaches in Scale-Up and Sustainable Production

As this compound and its derivatives move towards potential larger-scale applications, the development of environmentally friendly and sustainable production methods is paramount. Green chemistry principles will guide the optimization of synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Current synthetic methods for similar compounds often rely on traditional chemical processes. google.comgoogle.comresearchgate.net Future research will focus on developing greener alternatives, which may include:

Catalytic Processes: Employing highly efficient and recyclable catalysts to replace stoichiometric reagents. The use of solid catalysts, for example, can simplify product purification and reduce waste. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Continuous Flow Chemistry: Implementing continuous manufacturing processes, which can offer better control over reaction conditions, improved safety, and higher yields compared to batch processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Comparison of Traditional and Green Synthesis Approaches:

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Catalysis | Often uses stoichiometric amounts of reagents. | Utilizes catalytic amounts of recyclable and non-toxic catalysts. |

| Solvents | Employs volatile and often toxic organic solvents. | Prefers water, bio-solvents, or solvent-free conditions. |

| Energy | May require high temperatures and pressures, leading to high energy consumption. | Aims for reactions at ambient temperature and pressure. |

| Waste | Can generate significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste generation. |

Environmental Fate and Degradation Studies (academic perspective)

From an academic standpoint, understanding the environmental fate and degradation of novel chemical compounds like this compound is of growing importance. Research in this area will focus on how the compound behaves in various environmental compartments, such as soil and water, and its potential for persistence, bioaccumulation, and toxicity to non-target organisms.

While specific data for this compound is not available, studies on the environmental degradation of structurally related compounds, such as phenoxyacetic acid herbicides, can provide valuable insights. nih.gov These studies often investigate biodegradation pathways and the role of microorganisms in breaking down the chemical structure.

Future academic research on the environmental fate of this compound would likely involve:

Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation in soil and aquatic environments. This would involve identifying the microorganisms capable of degrading the compound and elucidating the degradation pathways.

Photodegradation Studies: Assessing the stability of the compound under simulated sunlight to determine its potential for photolytic degradation in the environment.

Sorption and Mobility Studies: Examining the extent to which the compound binds to soil and sediment particles, which influences its mobility and potential to contaminate groundwater.

Ecotoxicity Assessments: Evaluating the potential toxicity of the parent compound and its degradation products to a range of representative aquatic and terrestrial organisms.

This academic research is crucial for building a complete profile of the compound and ensuring that its potential future applications are environmentally sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.